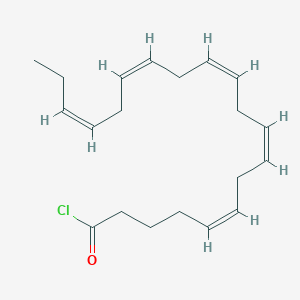

Eicosapentaenoyl Chloride

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMQIVKVFWGFFE-JLNKQSITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eicosapentaenoyl Chloride: A Technical Overview of its Chemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

Eicosapentaenoyl chloride, the acyl chloride derivative of the essential omega-3 fatty acid eicosapentaenoic acid (EPA), is a reactive chemical intermediate pivotal in the synthesis of a variety of bioactive molecules and pharmaceutical agents. Its high reactivity makes it a valuable tool for introducing the eicosapentaenoyl group into different molecular scaffolds, thereby enabling the exploration of novel therapeutic compounds. This document provides a comprehensive guide to its chemical properties, synthesis, and relevant experimental protocols.

Core Chemical Properties

This compound is a derivative of a 20-carbon chain fatty acid containing five cis double bonds. While specific experimental data for the chloride form is limited, its properties can be inferred from its parent compound, eicosapentaenoic acid, and the general characteristics of acyl chlorides.

| Property | Data |

| Molecular Formula | C₂₀H₂₉ClO |

| Molecular Weight | 320.9 g/mol |

| Parent Compound | Eicosapentaenoic Acid (C₂₀H₃₀O₂)[1][2] |

| Appearance | Assumed to be a liquid, similar to related acyl chlorides. |

| Solubility | Likely soluble in aprotic organic solvents like chloroform (B151607) and dichloromethane. It is expected to react with protic solvents such as water, alcohols, and amines. |

| Reactivity | Highly reactive towards nucleophiles. Reacts with water to form eicosapentaenoic acid, with alcohols to form esters, and with amines to form amides. |

| Stability | Sensitive to moisture and should be handled under anhydrous and inert conditions (e.g., under argon). |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of compounds derived from this compound.

Synthesis of this compound

Method 1: Using Oxalyl Chloride

This is a common and effective method for converting carboxylic acids to acyl chlorides under mild conditions.

-

Materials :

-

5,8,11,14,17-Eicosapentaenoic acid (EPA)

-

Oxalyl chloride ((COCl)₂)

-

Dry chloroform (CHCl₃)

-

Argon gas (or other inert gas)

-

-

Procedure [3]:

-

Dissolve 2.40 g of eicosapentaenoic acid in 15 ml of dry chloroform in a reaction vessel.

-

Establish an inert atmosphere by purging the vessel with argon gas.

-

At room temperature, add 1.04 ml of oxalyl chloride to the solution.

-

Allow the mixture to react for 2 hours. The reaction produces the desired acyl chloride along with gaseous byproducts (CO₂ and HCl).

-

After the reaction is complete, remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure.

-

The resulting this compound can then be re-dissolved in a dry solvent for immediate use in subsequent reactions.

-

Method 2: Using Phosphorus Trichloride (B1173362)

An alternative method involves the use of phosphorus trichloride, which is also effective for this transformation.

-

Materials :

-

Fatty acid (e.g., Eicosapentaenoic Acid)

-

Phosphorus trichloride (PCl₃)

-

Nitrogen gas

-

-

Procedure [4]:

-

Heat the fatty acid to 50-60 °C in a reaction vessel.

-

Add phosphorus trichloride dropwise to the heated fatty acid. A typical molar ratio is 1.3 to 1.5 equivalents of PCl₃ to 3 equivalents of the fatty acid.

-

After the addition is complete, allow the mixture to stand for approximately 2 hours to allow for phase separation.

-

Remove the lower layer, which consists of the phosphorous acid byproduct.

-

Treat the remaining reaction solution by bubbling nitrogen gas through it at an elevated temperature (e.g., 60°C) and reduced pressure to remove any unreacted phosphorus trichloride.

-

The final product is the fatty acid chloride.

-

Analytical Methods for Parent Compound and Derivatives

The analysis of eicosapentaenoic acid and its derivatives, which are often the products of reactions involving this compound, is typically performed using chromatographic techniques.

Gas Chromatography (GC) Analysis of Fatty Acids

This method is standard for determining the fatty acid profile of a sample, such as fish oil.[5]

-

Sample Preparation (Saponification and Esterification) [5]:

-

Saponification : The oil sample is mixed with 1 N sodium hydroxide (B78521) in methanol (B129727) and heated (e.g., at 80°C for 15 minutes) to convert the fatty acid esters and triglycerides into their sodium salts.[5][6]

-

Esterification : 14% Boron trifluoride in methanol is added, and the mixture is heated again (e.g., at 110°C for 15 minutes) to convert the fatty acid salts into their corresponding fatty acid methyl esters (FAMEs).[6]

-

Extraction : n-Hexane and a saturated sodium chloride solution are added, and the mixture is vortexed. The upper hexane (B92381) layer containing the FAMEs is collected for analysis.[5][6]

-

-

-

System : Gas chromatograph with a flame ionization detector (FID).

-

Column : DB-23 capillary column (or equivalent).

-

Carrier Gas : Helium.

-

Temperatures :

-

Injector: 250 °C

-

Detector: 270 °C

-

Oven Program: Initial temperature of 175°C held for 35 minutes, then ramped at 3°C/min to 230°C and held for 30 minutes.

-

-

Injection : 1 µL injection volume with a split ratio (e.g., 40:1).

-

High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection has been developed for the simultaneous determination of EPA, DHA, and arachidonic acid in plasma.[7]

-

Sample Preparation : Simple diethyl ether extraction from the plasma sample.[7]

-

HPLC Conditions [7]:

-

System : HPLC with an electrochemical detector.

-

Column : Reverse-phase C30 column.

-

Detection : Based on the voltammetric reduction of 3,5-di-tert-butyl-1,2-benzoquinone (DBBQ).

-

Visualizations: Workflows and Pathways

Synthesis and Reactivity

The following diagrams illustrate the synthesis of this compound and its fundamental reactivity.

Caption: Synthesis of this compound from EPA and oxalyl chloride.

Caption: Reaction of this compound with common nucleophiles.

Analytical and Biological Pathways

Understanding the analytical workflow and the biological significance of the parent compound is essential context for researchers.

Caption: General workflow for the analysis of fatty acids by gas chromatography.

Caption: EPA is a precursor to several important anti-inflammatory eicosanoids.[2]

Safety and Handling

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive.

-

Hazards : Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The parent compound, EPA, is classified as a flammable liquid that causes severe skin burns and eye damage.[9]

-

Precautions :

-

Handle in a well-ventilated area, preferably a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Keep away from water and other sources of moisture to prevent hydrolysis and the release of corrosive HCl gas.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]

-

This guide provides foundational information for professionals working with this compound. Due to its reactive nature, all handling and reactions should be performed with appropriate safety measures in place.

References

- 1. Eicosapentaenoic Acid | C20H30O2 | CID 5282847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Eicosapentaenoic, Docosahexaenoic, and Arachidonic Acids in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eicosanoyl chloride | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

Eicosapentaenoyl Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl chloride, the acyl chloride derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a reactive chemical intermediate of significant interest in the fields of biochemistry and pharmaceutical development. Its structure incorporates a 20-carbon chain with five cis double bonds and a terminal acyl chloride group. This high degree of unsaturation, combined with the reactivity of the acyl chloride, makes it a valuable precursor for the synthesis of a variety of bioactive molecules and complex lipids. This technical guide provides a comprehensive overview of the structure, formula, and known properties of this compound, along with a detailed experimental protocol for its synthesis.

Chemical Structure and Formula

This compound is characterized by a long-chain polyunsaturated acyl group attached to a chlorine atom. The systematic name for this compound is (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl chloride.

Molecular Formula: C₂₀H₂₉ClO

Chemical Structure:

A simplified representation of the acyl chloride functional group attached to the 20-carbon chain.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature, likely due to its reactive nature. It is typically synthesized and used in situ or stored under inert conditions for short periods. The available data is summarized in the table below. For comparison, properties of the parent compound, eicosapentaenoic acid, are also included.

| Property | This compound | Eicosapentaenoic Acid |

| Molecular Weight | 320.9 g/mol | 302.45 g/mol |

| CAS Number | 98770-65-1 | 10417-94-4 |

| Physical State | Not definitively reported; often handled as a solution. | Liquid |

| Boiling Point | Data not available | 439.3 ± 24.0 °C at 760 mmHg |

| Melting Point | Data not available | -54 to -53 °C |

| Solubility | Soluble in dry, non-protic organic solvents such as chloroform (B151607) and dichloromethane. Reacts with protic solvents. | Soluble in methanol (B129727) (50 mg/mL), ethanol, and DMSO. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of eicosapentaenoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[1] The following is a representative protocol using oxalyl chloride.

Objective: To synthesize this compound from eicosapentaenoic acid.

Materials:

-

Eicosapentaenoic acid (EPA)

-

Oxalyl chloride

-

Dry chloroform (or other suitable dry, non-protic solvent)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe

-

Distillation apparatus (for solvent removal)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve eicosapentaenoic acid in dry chloroform.

-

While stirring at room temperature, slowly add oxalyl chloride to the solution via syringe. A typical molar ratio is a slight excess of oxalyl chloride to EPA.

-

Allow the reaction mixture to stir at room temperature for approximately 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

After the reaction is complete, remove the solvent and any remaining oxalyl chloride by distillation under reduced pressure.

-

The resulting residue is this compound, which can then be redissolved in a dry solvent for immediate use in subsequent reactions.[1]

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Oxalyl chloride and the byproduct, hydrogen chloride, are corrosive and toxic. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Biological Significance and Reactivity

While eicosapentaenoic acid (EPA) is well-documented for its broad range of biological activities, including anti-inflammatory, cardiovascular, and neuroprotective effects, there is a lack of information regarding the direct biological activity of this compound. Its high reactivity makes it unlikely to exist in a biological system.

The primary role of this compound is as a reactive intermediate in organic synthesis. The acyl chloride functional group is highly susceptible to nucleophilic attack, allowing for the facile formation of esters, amides, and other derivatives. This reactivity is harnessed to covalently link the eicosapentaenoyl moiety to various molecules, thereby modifying their properties, such as lipophilicity and cell permeability.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical workflow, as depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a key synthetic intermediate that provides a gateway to a wide array of eicosapentaenoic acid derivatives. While its own biological activity is not a focus of current research, its utility in the synthesis of novel compounds for pharmaceutical and biochemical applications is well-established. The information and protocols provided in this guide are intended to support researchers in the effective and safe use of this reactive molecule. Further investigation into the precise physical properties of the isolated compound would be a valuable addition to the scientific literature.

References

A Technical Guide to the Biological Significance of Eicosapentaenoic Acid (EPA)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "EPA chloride." Initial research indicates this is not a standard scientific term for a biologically active molecule. It is likely a misnomer for Eicosapentaenoic Acid (EPA) or a specific salt or derivative not commonly referenced. This guide will focus on the extensive and well-documented biological significance of Eicosapentaenoic Acid (EPA).

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical modulator of numerous physiological processes, with profound implications for inflammation, cardiovascular health, and cellular signaling.[1][2][3] Found predominantly in marine sources, EPA's multifaceted biological activities stem from its role as a precursor to signaling molecules, its ability to be incorporated into cellular membranes, and its direct interactions with intracellular receptors and enzymes.[2] This technical guide provides a comprehensive overview of the biological significance of EPA, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data on the Biological Activity of EPA

The biological effects of EPA are often dose-dependent. The following tables summarize key quantitative data from various studies, providing insights into its potency and efficacy in different biological contexts.

Table 1: Pharmacological Doses and Clinical Outcomes of EPA Supplementation

| Indication | Dosage | Key Outcome | Reference |

| Cardiovascular Disease Prevention (General) | 1 g/day (combined EPA+DHA) | Recommended for individuals with or at risk for coronary artery disease. | [1] |

| Hypertriglyceridemia | 3–4 g/day (combined EPA+DHA) | 20–50% reduction in triglyceride levels. | [1] |

| Cardiovascular Events (in patients on statins) | 1.8 g/day or higher | Associated with a reduction in cardiovascular events. | [1] |

| Cardiovascular Mortality | 1.8 to 4.0 g/day (EPA monotherapy) | Reduced risk of cardiovascular mortality. | [4] |

| Non-fatal Myocardial Infarction | 1.8 to 4.0 g/day (EPA monotherapy) | Significant reduction in non-fatal myocardial infarction. | [4] |

Table 2: In Vitro Efficacy of EPA in Cancer and Inflammation

| Cell Line/System | Parameter | Value | Biological Effect | Reference |

| Colorectal Cancer Cell Lines | IC50 | Varies by cell line | Inhibition of cancer cell proliferation. | [5] |

| Porcine Chondrocytes | IC50 | Not explicitly stated, but 30 µg/ml was effective | Reduction of matrix metalloproteinases. | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration | 30 µM | Reduction in the expression of cyclooxygenase-2 (COX-2). | [7] |

| C2C12 Myotubes | Concentration | 600 µM | Inhibition of the IκBα/NF-κB/MuRF1 pathway. | [8][9] |

| Human Mast Cells | Concentration | 1 µM | Decreased prostaglandin (B15479496) D2 generation by inhibiting the COX-2 pathway. | [10] |

Table 3: EPA Interaction with Enzymes and Receptors

| Target | Interaction | Affinity/Potency | Effect | Reference |

| Cyclooxygenase-2 (COX-2) | Competitive Inhibition | IC50 values range from 3.9 to 180 µM for various fatty acids, including EPA. | Reduced production of pro-inflammatory eicosanoids. | [11] |

| 5-Lipoxygenase (5-LOX) | Competitive Inhibition | Not specified | Reduced production of leukotrienes. | [12] |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Agonist | Not specified | Regulation of gene expression related to lipid metabolism and inflammation. | [13][14] |

| G-protein coupled receptor 120 (GPR120) | Agonist | Not specified | Activation of downstream signaling pathways, including those involved in macrophage activation and insulin (B600854) sensitivity. | [3][4][15] |

| Retinoid X Receptor Alpha (RXRα) | Ligand | Micromolar concentrations | Activation of the receptor. | [16] |

Key Signaling Pathways Modulated by EPA

EPA exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Competitive Inhibition of Arachidonic Acid Metabolism

EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to the production of different classes of eicosanoids. While AA is a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes, EPA is converted to eicosanoids that are generally less inflammatory or even anti-inflammatory.

NF-κB Signaling Pathway Inhibition

EPA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[17] This inhibition can occur through various mechanisms, including the activation of PPARγ, which can interfere with NF-κB signaling.

Synthesis of Pro-Resolving Mediators

EPA is a precursor for the synthesis of specialized pro-resolving mediators (SPMs), specifically the E-series resolvins (e.g., Resolvin E1, E2, and E3).[18][19][20][21] These molecules actively promote the resolution of inflammation, a process distinct from anti-inflammation. The biosynthesis involves enzymes such as COX-2 (often acetylated by aspirin) and various lipoxygenases.[19][20]

Detailed Experimental Protocols

To facilitate the replication and further investigation of EPA's biological effects, this section outlines common experimental protocols.

Protocol 1: In Vitro Assessment of EPA's Anti-Inflammatory Effects on Macrophages

Objective: To determine the effect of EPA on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin (B12071052)

-

Eicosapentaenoic Acid (EPA) solution (e.g., in ethanol)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

EPA Treatment: The following day, replace the medium with fresh medium containing various concentrations of EPA (e.g., 10, 30, 50, 100 µM) or vehicle control (ethanol). Incubate for 24 hours.

-

LPS Stimulation: After the pre-treatment with EPA, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours). Include a control group with no LPS stimulation.

-

Supernatant Collection: After stimulation, centrifuge the plates and collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the data by comparing the cytokine levels in the EPA-treated groups to the LPS-stimulated control group.

Protocol 2: Analysis of Fatty Acid Composition in Cell Membranes by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the incorporation of EPA into the cell membranes of cultured cells.

Materials:

-

Cultured cells treated with EPA

-

PBS

-

Internal standard (e.g., heptadecanoic acid)

-

Boron trifluoride-methanol solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable column (e.g., a fused silica (B1680970) capillary column)

Procedure:

-

Cell Harvesting: After treating the cells with EPA for the desired time, wash the cells with PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Perform a lipid extraction using a modified Folch method. Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) containing an internal standard.

-

Phase Separation: Add water to the mixture to induce phase separation. Collect the lower organic phase containing the lipids.

-

Fatty Acid Methyl Ester (FAME) Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters by adding a boron trifluoride-methanol solution and heating.

-

FAME Extraction: Extract the FAMEs with hexane.

-

Sample Preparation for GC-MS: Dry the hexane extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

-

GC-MS Analysis: Inject the sample into the GC-MS system. Use a temperature program to separate the FAMEs. Identify and quantify the FAMEs based on their retention times and mass spectra compared to known standards.

-

Data Analysis: Calculate the percentage of EPA relative to the total fatty acids in the cell membrane.

Conclusion

Eicosapentaenoic acid is a pleiotropic signaling molecule with significant biological effects, primarily in the realms of inflammation and cardiovascular health. Its mechanisms of action are complex, involving competitive inhibition of arachidonic acid metabolism, modulation of key inflammatory signaling pathways like NF-κB, and serving as a precursor to potent pro-resolving mediators. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important omega-3 fatty acid. A deeper understanding of its molecular interactions and signaling cascades will undoubtedly pave the way for novel therapeutic strategies targeting a range of inflammatory and metabolic diseases.

References

- 1. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120 internalization: a key mechanism for EPA in antidepressant action - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EPA inhibits the inhibitor of κBα (IκBα)/NF-κB/muscle RING finger 1 pathway in C2C12 myotubes in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EPA inhibits the inhibitor of κBα (IκBα)/NF-κB/muscle RING finger 1 pathway in C2C12 myotubes in a PPARγ-dependent manner | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. Eicosapentaenoic acid inhibits prostaglandin D2 generation by inhibiting cyclo-oxygenase-2 in cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of PPARγ2 by PPARγ1 through a functional PPRE in transdifferentiation of myoblasts to adipocytes induced by EPA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EPA and DHA differentially improve insulin resistance by reducing adipose tissue inflammation-targeting GPR120/PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How Eicosapentaenoic Acid Works in the Body - YanggeBiotech [yanggebiotech.com]

- 18. Pro-resolving mediators produced from EPA and DHA: Overview of the pathways involved and their mechanisms in metabolic syndrome and related liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polyunsaturated fatty acids, specialized pro-resolving mediators, and targeting inflammation resolution in the age of precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Eicosapentaenoyl Chloride: A Technical Guide for Researchers

Introduction: Eicosapentaenoyl chloride is the acyl chloride derivative of eicosapentaenoic acid (EPA), an essential omega-3 fatty acid. As an activated form of EPA, it serves as a critical reagent for the synthesis of various EPA derivatives, such as esters and amides, which are instrumental in studying the biological roles of EPA in inflammation, cardiovascular health, and cellular signaling. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and its relevance in key biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound and its parent compound, Eicosapentaenoic Acid, are summarized below.

| Property | This compound | Eicosapentaenoic Acid (for reference) |

| CAS Number | 98770-65-1[1] | 10417-94-4[2] |

| Molecular Formula | C₂₀H₂₉ClO[1] | C₂₀H₃₀O₂[2] |

| Molecular Weight | 320.9 g/mol [1] | 302.45 g/mol [2] |

| Synonyms | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoyl chloride[1] | EPA, Timnodonic acid, (all-cis)-5,8,11,14,17-Eicosapentaenoic acid[2] |

| Physical Form | Not specified, likely an oil or liquid | Liquid |

| Storage Temperature | Not specified, recommend freezer storage under inert gas | -20°C |

Experimental Protocols

Synthesis of this compound

The conversion of eicosapentaenoic acid to its acyl chloride is typically achieved using a chlorinating agent. A common and effective method involves the use of oxalyl chloride.

Objective: To synthesize 5,8,11,14,17-eicosapentaenoyl chloride from 5,8,11,14,17-eicosapentaenoic acid.

Materials:

-

5,8,11,14,17-eicosapentaenoic acid (EPA)

-

Oxalyl chloride

-

Argon gas

-

Reaction flask

-

Distillation apparatus

Procedure:

-

Dissolve 2.40 g of eicosapentaenoic acid in 15 ml of dry chloroform within a reaction flask under an argon atmosphere.[3]

-

At room temperature, add 1.04 ml of oxalyl chloride to the solution.[3]

-

Allow the mixture to react for 2 hours.[3]

-

Following the reaction period, remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure.[3]

-

The resulting product is this compound. For subsequent use, it can be redissolved in a dry solvent like chloroform.[3]

Alternative Chlorinating Agents: While oxalyl chloride is a common choice, other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used to convert carboxylic acids to their corresponding acyl chlorides.[4]

Caption: Workflow for the synthesis of this compound.

Biological Context: Signaling Pathways

This compound is the laboratory precursor to molecules used to study the biological effects of EPA. EPA itself is a bioactive lipid that modulates numerous signaling pathways, primarily related to inflammation and cellular metabolism.

GPR120-Mediated Anti-Inflammatory Signaling

Eicosapentaenoic acid can activate G protein-coupled receptor 120 (GPR120), a key receptor in macrophages and other cells, to initiate an anti-inflammatory cascade.

Pathway Description:

-

Activation: EPA binds to and activates the GPR120 receptor on the cell surface.

-

Downstream Cascade: This activation triggers a downstream signaling cascade involving Raf, ERK1/2, and IKKβ.

-

NF-κB Inhibition: The pathway ultimately leads to the inhibition of NF-κB (p65) translocation into the nucleus.

-

Anti-inflammatory Effect: By preventing NF-κB from activating pro-inflammatory genes, EPA reduces the production of inflammatory mediators like iNOS, IL-1β, IL-6, and TNF-α.[5]

Caption: EPA-mediated anti-inflammatory signaling via the GPR120 pathway.

Other Notable Signaling Interactions

-

LSD1-WNT Pathway: In intestinal stem cells, EPA upregulates GPR120 to induce the expression of Lysine Demethylase 1 (LSD1). This, in turn, activates the WNT signaling pathway, promoting intestinal stem cell proliferation and regeneration.[6]

-

Store-Operated cAMP Signaling: EPA can cause a drop in calcium levels within the endoplasmic reticulum (ER). This change is sensed by the ER-resident protein STIM1, which triggers a "store-operated" signaling pathway that leads to an increase in cellular cyclic AMP (cAMP), a key second messenger.[7]

-

Cyclooxygenase (COX) Inhibition: EPA and its metabolites can compete with arachidonic acid (AA) for metabolism by COX enzymes. This can lead to the production of less inflammatory prostaglandins (B1171923) and thromboxanes compared to those derived from AA. Furthermore, some elongated metabolites of EPA can directly inhibit COX pathways.[8]

-

NRF2 Antioxidant Response: In endothelial and T cells, EPA has been shown to increase the transcription of genes regulated by the NRF2 antioxidant response element, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are cytoprotective.[9]

References

- 1. larodan.com [larodan.com]

- 2. larodan.com [larodan.com]

- 3. prepchem.com [prepchem.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Eicosapentaenoic acid enhances intestinal stem cell-mediated colonic epithelial regeneration by activating the LSD1-WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ω-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a “store-operated” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omega-3 fatty acids cause dramatic changes in TLR4 and purinergic eicosanoid signaling [escholarship.org]

- 9. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

Eicosapentaenoyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of a Key Eicosapentaenoic Acid Derivative

Executive Summary

Eicosapentaenoyl chloride, the acyl chloride derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a highly reactive intermediate pivotal for the synthesis of a diverse range of bioactive molecules. Its utility in acylating nucleophiles such as amines and alcohols allows for the creation of novel EPA-containing compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including detailed experimental protocols for its synthesis, its known and predicted physicochemical properties, and its applications in research and drug development. Furthermore, this guide illustrates the key signaling pathways of its parent molecule, EPA, to provide a biological context for the development of novel EPA derivatives.

Introduction to this compound

Eicosapentaenoic acid (EPA) is a 20-carbon polyunsaturated fatty acid with five cis double bonds, renowned for its anti-inflammatory properties.[1] The therapeutic potential of EPA has driven interest in the development of its derivatives to enhance bioavailability, stability, or to create novel chemical entities with targeted activities. This compound is a key derivative that facilitates the covalent attachment of the eicosapentaenoyl group to various molecular scaffolds. The high reactivity of the acyl chloride functional group makes it an essential tool for medicinal chemists and researchers exploring the therapeutic landscape of omega-3 fatty acids.

Synthesis of this compound

The synthesis of this compound from eicosapentaenoic acid can be achieved using several common chlorinating agents. The primary methods involve the use of oxalyl chloride, thionyl chloride, or phosphorus pentachloride.

Synthesis using Oxalyl Chloride

This method is widely used due to the clean reaction profile, with volatile byproducts that are easily removed.

Experimental Protocol:

A detailed procedure for the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride is provided by Organic Syntheses.[2] The following is an adapted protocol for eicosapentaenoic acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve eicosapentaenoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).[2]

-

Slowly add oxalyl chloride (1.3 eq) to the solution at room temperature.[2] Vigorous gas evolution (CO and CO2) will be observed.

-

Stir the reaction mixture at room temperature for 1.5 hours.[2]

-

Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.[2]

-

To ensure complete removal of byproducts, redissolve the crude product in anhydrous DCM and evaporate the solvent again.[2] The resulting this compound is typically used in the next step without further purification.

Reaction Scheme:

Caption: Synthesis of this compound using Oxalyl Chloride.

Synthesis using Thionyl Chloride

Thionyl chloride is another effective reagent for this transformation.

Experimental Protocol:

A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is described in Organic Syntheses.[3] An adapted protocol for eicosapentaenoic acid is as follows:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add eicosapentaenoic acid (1.0 eq) and thionyl chloride (2.0 eq).[3]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[3]

-

After cooling to room temperature, remove the excess thionyl chloride under vacuum.[3] The crude this compound can then be used directly.

Reaction Scheme:

Caption: Synthesis of this compound using Thionyl Chloride.

Synthesis using Phosphorus Pentachloride

Phosphorus pentachloride is a strong chlorinating agent that can also be used.

Experimental Protocol:

A general procedure involves mixing the carboxylic acid with phosphorus pentachloride.

-

In a flask, combine eicosapentaenoic acid (1.0 eq) and phosphorus pentachloride (1.0 eq).

-

The reaction often proceeds at room temperature. Gentle warming may be applied if necessary.

-

The products are this compound, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl).

-

The this compound can be isolated by fractional distillation.

Reaction Scheme:

Caption: Synthesis of this compound using Phosphorus Pentachloride.

| Reagent | Typical Conditions | Byproducts | Notes |

| Oxalyl Chloride | Anhydrous DCM, catalytic DMF, room temp. | CO, CO₂, HCl (all gaseous) | Mild conditions, clean reaction. |

| Thionyl Chloride | Neat or in solvent, reflux. | SO₂, HCl (all gaseous) | Common and effective, requires heating. |

| Phosphorus Pentachloride | Neat or in solvent, room temp. or gentle warming. | POCl₃, HCl | POCl₃ is a high-boiling liquid, requiring distillation for removal. |

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Eicosapentaenoic Acid (EPA) | This compound (Predicted) |

| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₂₉ClO |

| Molecular Weight | 302.45 g/mol | 320.9 g/mol [4] |

| Appearance | Colorless liquid | Likely a colorless to pale yellow oily liquid |

| Melting Point | -54 to -53 °C | Expected to be in a similar low-temperature range |

| Boiling Point | > 200 °C (decomposes) | Expected to be distillable under high vacuum |

| Solubility | Soluble in organic solvents (ethanol, DMSO, DMF) | Soluble in aprotic organic solvents (DCM, THF, hexanes) |

| Stability | Prone to oxidation | Highly reactive, sensitive to moisture and nucleophiles |

| Storage | Store at -20°C[4] | Store under inert gas at -20°C or below |

Expected Spectroscopic Data

While experimental spectra for this compound are not available, the following are predicted key features based on the structure and data from similar compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons (δ ~5.3-5.5 ppm), allylic protons (δ ~2.8 ppm), bis-allylic protons (δ ~2.0-2.1 ppm), and the terminal methyl group (δ ~0.97 ppm). The protons alpha to the carbonyl group will be shifted downfield compared to EPA. |

| ¹³C NMR | Signals for the carbons of the double bonds (δ ~127-132 ppm), and the carbonyl carbon at a characteristic downfield shift for an acyl chloride (δ ~170-174 ppm). |

| FT-IR | A strong C=O stretching band for the acyl chloride at a higher frequency than the carboxylic acid, typically in the range of 1780-1815 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or adducts would be observed. Fragmentation would likely involve cleavage at the acyl-oxygen bond and fragmentation of the polyunsaturated carbon chain. |

Applications in Synthesis and Drug Development

This compound is a valuable reagent for the synthesis of various EPA derivatives with potential therapeutic applications.

Acylation of Amines: Synthesis of EPA-Amides

This compound readily reacts with primary and secondary amines to form stable amide linkages. This is a common strategy to conjugate EPA to other molecules, such as amino acids or ethanolamines, to create novel bioactive compounds.

Experimental Protocol for the Synthesis of N-eicosapentaenoylethanolamine (EPEA):

The following is an adapted protocol based on the synthesis of N-acylethanolamines.[5]

-

Dissolve ethanolamine (B43304) (10 eq) in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with dilute acid and brine, followed by drying and solvent evaporation.

-

The crude product can be purified by column chromatography.

Workflow for the Synthesis of an EPA-Amide:

Caption: General workflow for the synthesis of an EPA-amide.

Acylation of Alcohols: Synthesis of EPA-Esters

This compound can also be used to acylate alcohols, forming ester linkages. This can be useful for creating pro-drugs or for attaching EPA to a hydroxyl-containing scaffold.

Experimental Protocol:

-

Dissolve the alcohol (1.0 eq) in an anhydrous solvent containing a non-nucleophilic base such as pyridine (B92270) or triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add this compound (1.1 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Workup typically involves washing with dilute acid, water, and brine, followed by drying and solvent evaporation.

-

Purification is usually achieved by column chromatography.

Biological Signaling Pathways of EPA

The therapeutic effects of EPA are mediated through its influence on various signaling pathways, primarily those involved in inflammation. This compound is used to synthesize derivatives that can modulate these pathways.

Eicosanoid Synthesis Pathways

EPA competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids.

Caption: Simplified EPA metabolism by COX and LOX pathways.

Anti-inflammatory Signaling

EPA can modulate key inflammatory signaling pathways, such as the NF-κB pathway, and activate pathways with anti-inflammatory and metabolic benefits, like the AMPK pathway.

Caption: EPA's modulation of NF-κB and AMPK signaling pathways.

Handling, Storage, and Safety

This compound is a reactive and moisture-sensitive compound and should be handled with care in a well-ventilated fume hood. It should be stored at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. As an acyl chloride, it is corrosive and will react with water to produce hydrochloric acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is an indispensable tool for the chemical modification of eicosapentaenoic acid, enabling the synthesis of a wide array of derivatives for research and drug development. While detailed physicochemical and spectroscopic data for the pure compound are not widely available, its synthesis and reactivity are well-understood based on the established chemistry of acyl chlorides. This guide provides the necessary information for researchers to confidently synthesize and utilize this compound in their work, paving the way for the development of novel EPA-based therapeutics.

References

- 1. US2816141A - Process for oxalyl chloride production - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Molecular Depot this compound (Highly Pure) B2012725 | LabX.com [labx.com]

- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of eicosapentaenoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, analysis, and biological relevance of eicosapentaenoyl chloride. This reactive acyl chloride, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), serves as a critical intermediate in the synthesis of a variety of bioactive molecules and research tools.

Physicochemical Characteristics

This compound is the acyl chloride derivative of eicosapentaenoic acid. Its structure incorporates a 20-carbon chain with five cis double bonds and a reactive acyl chloride functional group. Due to its high reactivity, particularly its susceptibility to hydrolysis, detailed experimental data on its physicochemical properties are scarce. The following table summarizes its known and estimated characteristics.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₂₉ClO | Calculated |

| Molecular Weight | 320.9 g/mol | Calculated |

| Appearance | Likely a colorless to yellowish oily liquid. | Inferred from similar compounds. |

| Boiling Point | Lower than eicosapentaenoic acid (which decomposes before boiling). Acyl chlorides generally have lower boiling points than their corresponding carboxylic acids due to the absence of hydrogen bonding.[1][2] | General Principle |

| Melting Point | Lower than eicosapentaenoic acid (-78 to -77 °C). Acyl chlorides typically exhibit lower melting points than their parent carboxylic acids.[1] | General Principle |

| Solubility | Soluble in dry, non-protic organic solvents such as chloroform (B151607), dichloromethane, and hexane.[3][4] It reacts violently with water and alcohols.[5][6] | General Principle & Experimental Protocols[3][4] |

| Reactivity | Highly reactive towards nucleophiles. It readily hydrolyzes in the presence of water to form eicosapentaenoic acid and hydrochloric acid.[5][6] It is also sensitive to heat and light. | General Acyl Chloride Chemistry |

| Stability | Should be stored under anhydrous and inert conditions (e.g., under argon or nitrogen) at low temperatures to prevent degradation.[3] | General Handling Procedures for Reactive Acyl Chlorides |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the reaction of eicosapentaenoic acid with a chlorinating agent.

Method 1: Using Oxalyl Chloride [3]

This method is preferred for its mild reaction conditions.

-

Materials:

-

Eicosapentaenoic acid (EPA)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous chloroform (CHCl₃)

-

Argon or Nitrogen gas supply

-

Rotary evaporator

-

-

Procedure:

-

Dissolve eicosapentaenoic acid (e.g., 2.40 g) in anhydrous chloroform (e.g., 15 ml) in a reaction vessel under an inert atmosphere (argon or nitrogen).

-

At room temperature, add oxalyl chloride (e.g., 1.04 ml) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure using a rotary evaporator.

-

The resulting residue is this compound, which can be used immediately for subsequent reactions.

-

Method 2: Using Thionyl Chloride [7][8]

This is a common and effective method for preparing acyl chlorides.

-

Materials:

-

Eicosapentaenoic acid (EPA)

-

Thionyl chloride (SOCl₂)

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (optional, for purification)

-

-

Procedure:

-

In a two-necked round-bottomed flask under an inert atmosphere, place the eicosapentaenoic acid.

-

Slowly add an excess of thionyl chloride (e.g., 1.5 to 2 equivalents) to the flask while stirring. A catalytic amount of dry DMF (1-2 drops) can be added to accelerate the reaction.[8]

-

Heat the reaction mixture to reflux (e.g., in a water bath at 35-40°C) for several hours (e.g., 3-5 hours) until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[7]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[7]

-

To ensure complete removal of thionyl chloride, dry toluene can be added to the crude product, followed by distillation under reduced pressure. This step can be repeated multiple times.[7]

-

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. prepchem.com [prepchem.com]

- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 5. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

Eicosapentaenoyl Chloride: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl chloride is the acyl chloride derivative of eicosapentaenoic acid (EPA), a prominent omega-3 polyunsaturated fatty acid. In an aqueous environment, such as cell culture media, this compound is highly reactive and readily undergoes hydrolysis to yield its parent compound, EPA. Consequently, the in vitro biological effects observed following the application of this compound are attributable to the actions of EPA. This guide provides a comprehensive overview of the in vitro mechanisms of action of EPA, focusing on its anti-inflammatory, anti-cancer, and cardiovascular-related activities.

Core Mechanisms of Action of Eicosapentaenoic Acid (EPA) In Vitro

EPA exerts its pleiotropic effects through several key mechanisms:

-

Alteration of Cell Membrane Composition and Fluidity: EPA integrates into the phospholipid bilayers of cellular membranes, displacing the omega-6 fatty acid arachidonic acid (AA). This alteration in membrane composition can modulate the function of membrane-bound proteins, including receptors and enzymes, and increase membrane fluidity.

-

Modulation of Eicosanoid Production: EPA competes with AA for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). This competition leads to the production of different classes of eicosanoids. While AA is the precursor for pro-inflammatory prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4), EPA is converted to 3-series prostaglandins and 5-series leukotrienes, which are generally less inflammatory or even anti-inflammatory.

-

Regulation of Signaling Pathways: EPA has been shown to modulate a variety of intracellular signaling pathways that are critical in cellular processes such as inflammation, proliferation, and apoptosis.

-

Gene Expression Regulation: EPA can influence the expression of numerous genes involved in inflammation, cell cycle control, and metabolism, often through its effects on transcription factors.

Anti-Inflammatory Mechanisms

EPA is widely recognized for its potent anti-inflammatory properties, which are mediated through several in vitro mechanisms:

-

Inhibition of Pro-inflammatory Mediators: By competing with arachidonic acid, EPA reduces the synthesis of pro-inflammatory eicosanoids. Additionally, EPA can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Activation of Anti-inflammatory Pathways: EPA can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the negative regulation of inflammatory responses.

-

Inhibition of the NF-κB Pathway: EPA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes.[1]

-

Production of Resolvins: EPA is a precursor to resolvins of the E-series (e.g., Resolvin E1), which are specialized pro-resolving mediators that actively orchestrate the resolution of inflammation.

Anti-Cancer Mechanisms

In vitro studies have demonstrated the potential of EPA to inhibit the growth of various cancer cell lines, including those of the pancreas, colon, and prostate.[2] The underlying mechanisms include:

-

Induction of Apoptosis: EPA can trigger programmed cell death in cancer cells. For instance, in pancreatic cancer cells, EPA has been shown to induce apoptosis, as evidenced by DNA fragmentation and characteristic ultrastructural changes.

-

Cell Cycle Arrest: EPA can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies on pancreatic cancer cells have revealed that EPA can cause cell cycle arrest in the S-phase and G2/M-phase.[3]

-

Inhibition of Angiogenesis: While some studies suggest pro-angiogenic effects in specific contexts, others indicate that EPA's metabolites can have anti-angiogenic properties, which would be crucial for limiting tumor growth.

-

Modulation of Signaling Pathways in Cancer:

-

STAT3 Pathway: In KRAS mutant pancreatic cancer cells, EPA has been shown to inhibit cell growth by suppressing the phosphorylation of STAT3.[4]

-

PI3-K/Akt Pathway: In neuronal cells, EPA has been shown to activate the PI3-K/Akt pathway, which is involved in cell survival.[5] The role of this pathway in EPA's anti-cancer effects is context-dependent and may vary between cancer types.

-

Cardiovascular-Related Mechanisms

EPA exhibits several beneficial effects on cardiovascular cells in vitro, contributing to its recognized cardioprotective properties:

-

Endothelial Function: EPA can enhance the production of nitric oxide (NO) in endothelial cells, a key molecule for vasodilation and maintaining vascular health.[6] It achieves this in part through the phosphorylation of endothelial nitric oxide synthase (eNOS) via the PI3-K/Akt signaling pathway.[7]

-

Atherosclerosis-Related Processes: EPA has been shown to exert beneficial effects on multiple stages of atherosclerosis development in vitro, including reducing oxidative stress, foam cell formation, and inflammation within the vascular wall.[6]

-

Platelet Aggregation: EPA can reduce platelet aggregation, a critical step in thrombus formation.[6]

Data Presentation

Table 1: In Vitro Effects of Eicosapentaenoic Acid (EPA) on Cancer Cell Lines

| Cell Line | Cancer Type | EPA Concentration | Incubation Time | Observed Effect | Reference |

| MIA PaCa-2, PANC-1, CFPAC | Pancreatic | 1.25 µM - 50 µM | Not specified | Inhibition of cell growth (ID50: 2.5-5 µM) | [8][9] |

| MIA PaCa-2 | Pancreatic | Not specified | Not specified | Induction of apoptosis and cell cycle arrest | [3] |

| SUIT-2 (KRAS mutant) | Pancreatic | Not specified | Not specified | Inhibition of cell viability and STAT3 phosphorylation | [4] |

| Kelly, SH-SY5Y, C1300 | Neuroblastoma | 0.01-300 µg/mL | 24, 48, 72 hours | No induction of proliferation | [2] |

| ALL, Burkitt's lymphoma, AML | Leukemia/Lymphoma | 0.01-300 µg/mL | 24, 48, 72 hours | No induction of proliferation | [2] |

| Pancreas, Colon, Prostate cancer cell lines | Various | 0.01-300 µg/mL | 24, 48, 72 hours | No induction of proliferation | [2] |

Table 2: In Vitro Effects of Eicosapentaenoic Acid (EPA) on Other Cell Types

| Cell Line | Cell Type | EPA Concentration | Incubation Time | Observed Effect | Reference |

| hEPCs | Human Endothelial Progenitor Cells | Not specified | Not specified | Enhanced neovasculogenesis and cell migration | [7] |

| Cardiomyocytes | Heart Muscle Cells | Not specified | Not specified | Rescues Cav1.2 channel decline via FFAR4-dependent and -independent pathways | [10] |

| Differentiated PC12 cells | Neuronal-like cells | Not specified | Not specified | Increased phosphorylated-Akt expression, suppressed cell death | [5] |

| Human Meibomian Gland Epithelial Cells | Epithelial Cells | Not specified | Not specified | Activation of PPARγ signaling, leading to lipid accumulation and autophagy | [11] |

Experimental Protocols

General Protocol for In Vitro Cell Culture Experiments with EPA

-

Cell Culture: The specific cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells, human umbilical vein endothelial cells - HUVECs) is cultured in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Preparation of EPA Solution: A stock solution of EPA is prepared, typically in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), at a high concentration. This stock solution is then diluted in the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of ethanol or DMSO without EPA) is always included.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Once the cells have adhered and reached the desired confluency, the growth medium is replaced with the medium containing different concentrations of EPA or the vehicle control.

-

Incubation: The cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.

-

Analysis: Following incubation, various assays are performed to assess the effects of EPA.

Key Experimental Assays

-

Cell Viability/Proliferation Assay (MTT Assay):

-

After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Assay (DNA Fragmentation):

-

After treatment, both floating and adherent cells are collected.

-

DNA is extracted from the cells.

-

The DNA is then run on an agarose (B213101) gel. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.

-

-

Western Blotting (for protein expression and phosphorylation):

-

Cells are lysed to extract total protein.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT3, Akt, NF-κB).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the amount of the target protein.

-

-

Real-Time PCR (for gene expression analysis):

-

Total RNA is extracted from the treated cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific for the genes of interest (e.g., TNF-α, IL-6, COX-2).

-

The level of gene expression is quantified by measuring the fluorescence signal during the PCR reaction.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro analysis of EPA's effects.

Caption: EPA's anti-inflammatory signaling pathway.

Caption: EPA's anti-cancer signaling pathways.

References

- 1. Eicosapentaenoic acid inhibits cholesterol efflux pathways from cholesterol-loaded human THP-1 macrophages by reducing the hydrolysis of cholesteryl esters mediated by carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]

- 4. Kinetic and thermodynamic studies of eicosapentaenoic acid extraction from Nannochloropsis oceanica using tetramethyl ammonium chloride and microwave irradiation | PLOS One [journals.plos.org]

- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. [Biological activity and mechanism of action of eicosapentaenic acid and docosahexaenoic acid from fish oil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologic plausibility, cellular effects, and molecular mechanisms of eicosapentaenoic acid (EPA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Differential effects of arachidonic and eicosapentaenoic Acid-derived eicosanoids on polymorphonuclear transmigration across endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The ω-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a “store-operated” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Eicosapentaenoyl Chloride: A Technical Guide for Applications in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of eicosapentaenoyl chloride in the field of lipidomics. While not commonly employed as a direct derivatizing agent for routine analysis, its primary and critical role lies in the synthesis of high-purity standards and molecular probes. These are essential for the accurate quantification and identification of eicosapentaenoic acid (EPA)-containing lipids, which are pivotal signaling molecules in numerous physiological and pathological processes.

The Core Role of this compound in Lipidomics

This compound is the acyl chloride derivative of EPA, a 20-carbon omega-3 polyunsaturated fatty acid. The high reactivity of the acyl chloride functional group makes it an ideal precursor for the chemical synthesis of a variety of EPA-containing lipids, including:

-

Internal Standards for Mass Spectrometry: The synthesis of stable isotope-labeled or odd-chain EPA-containing lipids provides essential internal standards for absolute quantification in mass spectrometry, correcting for variability in sample preparation and instrument response.

-

Reference Compounds: Pure, synthesized EPA-lipids serve as reference standards to confirm the structural identity of lipids detected in complex biological samples through techniques like chromatography and tandem mass spectrometry.

-

Biological Probes: Structurally defined EPA-containing lipids are synthesized to investigate their specific biological activities in cell culture and animal models, helping to elucidate their roles in signaling pathways.

Synthesis of this compound and EPA-Containing Lipids

The synthesis of this compound itself is a foundational step. A common laboratory-scale method involves the reaction of eicosapentaenoic acid with a chlorinating agent such as oxalyl chloride in an inert solvent.[1]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Eicosapentaenoic acid

-

Oxalyl chloride

-

Anhydrous chloroform (B151607)

-

Argon gas

-

-

Procedure:

-

Dissolve eicosapentaenoic acid in anhydrous chloroform under an argon atmosphere.[1]

-

Slowly add oxalyl chloride to the solution at room temperature.[1]

-

Allow the reaction to proceed for approximately 2 hours.[1]

-

Remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure to yield this compound.[1]

-

This reactive product can then be used, for example, to synthesize specific EPA-containing phospholipids (B1166683) or triglycerides by reaction with the appropriate glycerol (B35011) backbone.

Quantitative Lipidomics Workflow Utilizing Synthesized Standards

The use of synthesized standards is integral to robust quantitative lipidomics. The following workflow illustrates the incorporation of an eicosapentaenoyl-lipid internal standard.

References

A Technical Guide to Eicosapentaenoyl Chloride in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Eicosapentaenoyl chloride is a highly reactive derivative of eicosapentaenoic acid (EPA), a crucial omega-3 polyunsaturated fatty acid. While not typically studied directly in biological systems due to its reactivity, this compound serves as a critical synthetic intermediate for the production of a wide array of more stable, bioactive EPA derivatives, including esters and amides. These derivatives are the subject of extensive research in areas such as cancer prevention, inflammation, and cellular protection. This guide provides an in-depth overview of the synthesis of this compound, the biological activities of its key derivatives, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of this compound and its Derivatives

This compound is synthesized from EPA through a reaction with a chlorinating agent, such as oxalyl chloride. The resulting acyl chloride is a highly reactive molecule that can readily undergo nucleophilic substitution to form esters, amides, and other derivatives. This reactivity makes it a valuable tool for chemists seeking to modify biomolecules or synthesize novel compounds for biochemical investigation.

A common application of this compound is in the synthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. This is achieved by reacting the fatty acid chloride with ethanolamine.[1]

Quantitative Data on the Biological Activity of EPA Derivatives

The following tables summarize the quantitative effects of various EPA derivatives in biochemical studies. These derivatives are often synthesized using this compound as a reactive intermediate.

Table 1: Chemopreventive Effects of a Magnesium l-lysinate bis-eicosapentaenoate (TP-252) in ApcΔ14/+ Mice [2][3]

| Treatment Group | Dose (% of diet) | Small Intestine Tumor Number Reduction (fold change vs. control) | Small Intestine Tumors >2mm Reduction (fold change vs. control) |

| TP-252 | 1% | 1.2 | - |

| TP-252 | 2% | 1.7 | 2.5 |

| TP-252 | 4% | 2.1 | 4.0 |

| EPA-FFA | 2.5% | 1.8 | 11.9 |

Table 2: Activation of the Nrf2 Pathway by Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids (EPA-FAHFAs) in C3A Cells [4][5]

| Compound | Concentration (µM) | Relative Luciferase Activity (fold increase vs. control) |

| 12-EPAHSA | 250 | >20 |

| 12-EPAHOA | 250 | >20 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from eicosapentaenoic acid.

Materials:

-

Eicosapentaenoic acid

-

Oxalyl chloride

-

Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve eicosapentaenoic acid in dry chloroform under an argon atmosphere at room temperature.

-

Add oxalyl chloride to the solution.

-

Allow the reaction to proceed for 2 hours.

-

Remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure using a rotary evaporator.

-

The resulting residue is this compound.

Nrf2 Activation Assay

This protocol outlines the steps to measure the activation of the Nrf2 signaling pathway using a luciferase reporter gene assay.[6][7]

Materials:

-

ARE-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Cell culture reagents

-

Transfection reagent

-

Lysis buffer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with the EPA derivative of interest or a vehicle control.

-

Incubate for a specified period (e.g., 12-24 hours).

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure the firefly luciferase activity using a luciferase assay reagent.

-

Measure the Renilla luciferase activity for normalization.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample and calculate the fold induction compared to the vehicle-treated cells.

Western Blotting for Nrf2 and Target Protein Expression

This protocol describes the quantification of Nrf2 and its downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6]

Materials:

-

Cell culture reagents

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the EPA derivative or vehicle control for the desired time.

-

For nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Lyse the cells or cellular fractions and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).

Signaling Pathways and Experimental Workflows

Synthesis of Bioactive EPA Derivatives from this compound

The following diagram illustrates the general workflow for synthesizing bioactive EPA derivatives, such as esters and amides, using this compound as a key intermediate.

Synthesis of EPA Derivatives

Nrf2 Signaling Pathway Activation by EPA Derivatives

EPA derivatives, particularly fatty acid esters of hydroxy fatty acids (FAHFAs), have been shown to be potent activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5][8][9]

Nrf2 Activation by EPA Derivatives

Anti-Inflammatory Signaling of EPA

EPA and its derivatives exert anti-inflammatory effects through various mechanisms, including the modulation of eicosanoid synthesis and the inhibition of pro-inflammatory signaling pathways like NF-κB.[10][11][12]

Anti-inflammatory Actions of EPA

References

- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A novel bioactive derivative of eicosapentaenoic acid (EPA) suppresses intestinal tumor development in ApcΔ14/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchmap.jp [researchmap.jp]

- 10. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Evidence of ω-3 Polyunsaturated Fatty Acid Modulation of Inflammatory Cytokines and Bioactive Lipid Mediators: Their Potential Role in Inflammatory, Neurodegenerative, and Neoplastic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Eicosapentaenoic Acid (EPA) Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Specialized Pro-Resolving Mediators and Other Bioactive Metabolites in Inflammation, Cardiovascular Disease, Oncology, and Neuroprotection.

This technical guide provides a comprehensive overview of the burgeoning field of eicosapentaenoic acid (EPA) derivatives and their potential therapeutic applications. For researchers, scientists, and drug development professionals, this document details the biosynthesis, mechanisms of action, and preclinical and clinical evidence supporting the use of these potent signaling molecules in a range of diseases. We delve into the intricate signaling pathways, present key quantitative data in a structured format, and provide detailed experimental protocols for the methodologies cited.

Introduction: Beyond Omega-3s - The Rise of Specialized Pro-Resolving Mediators

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a well-established dietary supplement with recognized benefits for cardiovascular health and inflammation.[1] However, the therapeutic effects of EPA are not solely attributable to the parent molecule. Instead, a complex enzymatic cascade transforms EPA into a diverse array of bioactive derivatives with highly specific and potent functions.[2][3]